7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid
Overview
Description
7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid is a chemical compound with the CAS Number: 412336-00-6 . It has a molecular weight of 266.27 . The IUPAC name for this compound is 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10O5S/c1-16-7-4-3-6-5-8 (11 (13)14)18-12 (15)9 (6)10 (7)17-2/h3-5H,1-2H3, (H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature for this compound is between 28 C .Scientific Research Applications
Anticancer Activity : A derivative of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid demonstrated significant antimitotic activity against lung cancer (GI50NCI-H322M/NSC Lung Cancer = 1.28 μM), making it a potential candidate for anticancer drug development (Kaminskyy et al., 2014).
Synthesis Techniques : Research has been conducted on methods for synthesizing isothiocoumarin derivatives, including 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acids. These methods contribute to the development of new compounds with potential therapeutic applications (Pokhodylo et al., 2010).
Photosensitized Reaction Studies : While not directly studying 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid, research into the photosensitized reactions of similar compounds can provide insights into the chemical behavior and potential applications of this compound (Raoul & Cadet, 1996).
Analgesic Properties : Some derivatives of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid have been studied for their analgesic properties. This suggests potential applications in pain management and pharmaceutical development (Украинец et al., 2013).
Fluorescence Derivatization in HPLC : Derivatives of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid have been found to be useful as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC), indicating their utility in analytical chemistry (Yamaguchi et al., 1990).
Synthesis of Antitumor Agents : There has been a synthesis of novel antitumor agents like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylaminopropyl)amide, which includes steps involving the formation of cyclic alkenyl ether frameworks similar to isochromene, indicating potential applications in cancer treatment (Mondal et al., 2003).
Safety And Hazards
properties
IUPAC Name |
7,8-dimethoxy-1-oxoisothiochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S/c1-16-7-4-3-6-5-8(11(13)14)18-12(15)9(6)10(7)17-2/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOICEKOYMNEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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